A 62095
Overview
Description
Ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A 62095 typically involves multiple steps, each requiring precise reaction conditions. The process often begins with the preparation of the cyclohexyl-dihydroxy-methylhexane intermediate, followed by the introduction of the amino and carbamate groups. Key reagents used in these steps include protecting groups, coupling agents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for continuous synthesis under controlled conditions. This method enhances the efficiency and scalability of the production process, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield cyclohexyl ketones, while reduction of the carbonyl groups may produce cyclohexyl alcohols.
Scientific Research Applications
Chemistry
In chemistry, A 62095 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and chiral synthesis.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its interactions with molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of A 62095 involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their functions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
- Ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Uniqueness
The uniqueness of A 62095 lies in its specific stereochemistry and functional groups. These features enable it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
144499-88-7 |
---|---|
Molecular Formula |
C28H53N3O6 |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C28H53N3O6/c1-8-37-28(36)30-23(15-18(4)5)27(35)31-26(34)22(14-17(2)3)29-21(25(33)24(32)19(6)7)16-20-12-10-9-11-13-20/h17-25,29,32-33H,8-16H2,1-7H3,(H,30,36)(H,31,34,35)/t21-,22+,23-,24-,25?/m0/s1 |
InChI Key |
NXCZTAMFYDJFJT-WIPJLNJESA-N |
SMILES |
CCOC(=O)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(CC1CCCCC1)C(C(C(C)C)O)O |
Isomeric SMILES |
CCOC(=O)N[C@@H](CC(C)C)C(=O)NC(=O)[C@@H](CC(C)C)N[C@@H](CC1CCCCC1)C([C@H](C(C)C)O)O |
Canonical SMILES |
CCOC(=O)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(CC1CCCCC1)C(C(C(C)C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 62095 A-62095 A62095 ethoxycarbonyl-leucyl-leucyl-(Cha aminodiol) Etoc-Leu-Leu-(Cha aminodiol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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